

Off-Target Effects of Alpelisib in Preclinical Models: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpelisib (BYL719), a potent and selective inhibitor of the p110 α catalytic subunit of phosphatidylinositol 3-kinase (PI3K α), has emerged as a targeted therapy for PIK3CA-mutated cancers. While its on-target efficacy is well-documented, a thorough understanding of its off-target effects is crucial for a comprehensive safety and efficacy assessment in preclinical and clinical development. This technical guide provides a detailed overview of the known off-target effects of **Alpelisib** in preclinical models, presenting quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows.

Quantitative Assessment of Alpelisib's Selectivity

The selectivity of **Alpelisib** has been primarily characterized through in vitro biochemical assays against various protein kinases. The data consistently demonstrates high selectivity for PI3Kα over other Class I PI3K isoforms and a broader panel of kinases.

Table 1: Alpelisib Activity against Class I PI3K Isoforms



Target	IC50 (nM)	Fold Selectivity vs. Pl3Kα
ΡΙ3Κα (p110α)	4.6	1
ΡΙ3Κβ (p110β)	1,156	~251
ΡΙ3Κδ (p110δ)	290	~63
PI3Ky (p110y)	250	~54

Data sourced from in vitro biochemical assays.[1]

Broader Kinase Selectivity Profile

Comprehensive kinase profiling, such as that performed using the KINOMEscan™ platform, provides a broader view of a compound's selectivity across the human kinome. In such assays, the binding of a compound to a large panel of kinases is assessed, and the results are often reported as "percent of control," where a lower percentage indicates stronger binding.

A preclinical study of **Alpelisib** indicated that against a wide range of protein kinases, there was at least a 50-fold selectivity window when compared to its potent inhibition of p110 α .[2] This suggests a generally clean off-target kinase profile.

The HMS LINCS Project provides KINOMEscanTM data for **Alpelisib** (BYL719) at a concentration of 10 μ M. The data is presented as "percent of control," where a lower value signifies greater binding. While a comprehensive list is extensive, a selection of kinases with the lowest percent of control (indicating potential off-target interaction at this high concentration) is presented below. It is important to note that these interactions may not be physiologically relevant at therapeutic concentrations.

Table 2: Selected KINOMEscan[™] Data for Alpelisib (10 μM)



Kinase	Percent of Control (%)
ΡΙΚ3CA (p110α)	0.1
PIK3CB (p110β)	3.5
PIK3CD (p110δ)	1.5
PIK3CG (p110y)	0.9
MTOR	10
PIK3C2A	25
PIK3C2B	35
PIK3C3	40
ATM	80
ATR	75
DNAPK (PRKDC)	60

Note: This is a partial list for illustrative purposes. The complete dataset can be accessed through the HMS LINCS Data Portal.

Experimental Protocols for Off-Target Assessment

A variety of in vitro and cellular assays are employed to characterize the off-target profile of kinase inhibitors like **Alpelisib**.

In Vitro Kinase Assays

These assays directly measure the ability of a compound to inhibit the activity of a purified kinase. A common method involves the use of a radioactive isotope of ATP (e.g., ³²P-ATP or ³³P-ATP) and a substrate peptide or protein.

General Protocol:

 Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate, and a buffer solution with necessary cofactors (e.g., Mg²⁺).



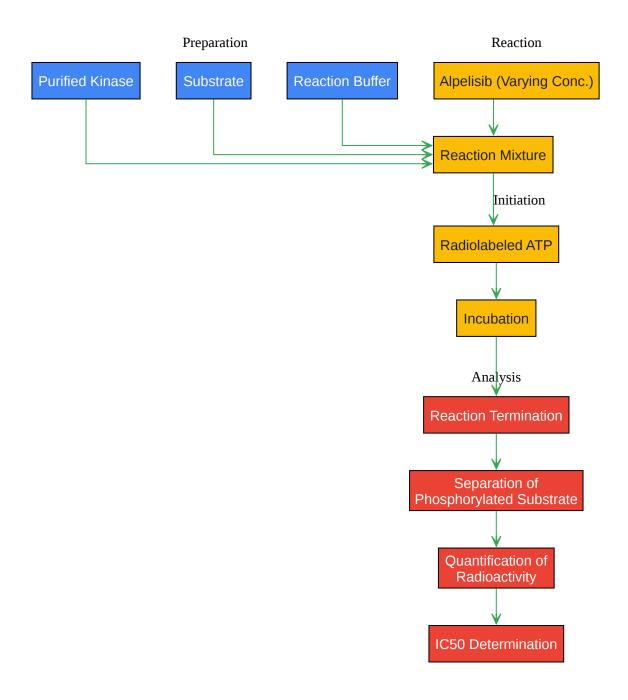




- Inhibitor Addition: Alpelisib at various concentrations is added to the reaction mixture. A
 control reaction without the inhibitor is also prepared.
- Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP.
- Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
- Termination: The reaction is stopped, often by the addition of a strong acid or a denaturing agent.
- Detection: The phosphorylated substrate is separated from the unreacted ATP (e.g., via filtration or gel electrophoresis) and the amount of incorporated radioactivity is quantified.
- Data Analysis: The percentage of kinase inhibition at each Alpelisib concentration is calculated relative to the control, and the IC50 value is determined by fitting the data to a dose-response curve.

Workflow for In Vitro Kinase Assay





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Caption: Workflow of a typical in vitro kinase assay.



Cellular Thermal Shift Assay (CETSA)

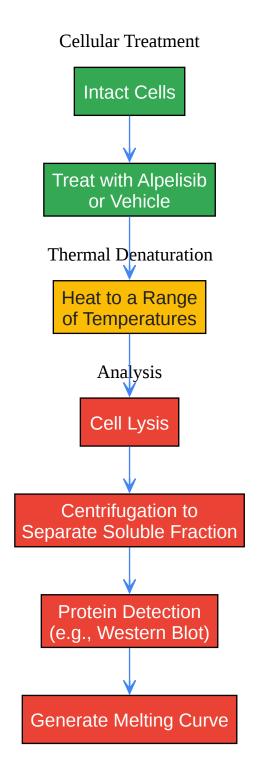
CETSA is a powerful method to assess target engagement in a cellular context. It is based on the principle that the binding of a ligand (e.g., **Alpelisib**) to its target protein stabilizes the protein against thermal denaturation.

General Protocol:

- Cell Treatment: Intact cells are treated with Alpelisib or a vehicle control.
- Heating: The treated cells are heated to a range of temperatures.
- Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing nondenatured proteins) is separated from the precipitated, denatured proteins by centrifugation.
- Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.
- Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of **Alpelisib** indicates target engagement and stabilization.

Workflow for Cellular Thermal Shift Assay (CETSA)





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Caption: General workflow of a Cellular Thermal Shift Assay.



Proteomic Approaches for Off-Target Identification

Unbiased proteomic techniques, such as chemical proteomics using multiplexed inhibitor beads (MIBs) coupled with mass spectrometry, can be employed to identify a broader range of potential off-target interactions.

General Protocol:

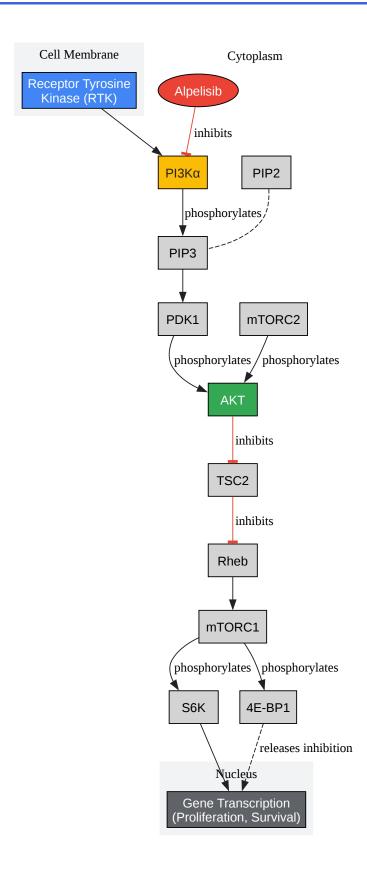
- Lysate Preparation: Protein lysates are prepared from cells or tissues of interest.
- Affinity Chromatography: The lysate is incubated with affinity beads coupled with a panel of kinase inhibitors to capture a significant portion of the kinome.
- Competitive Binding: In parallel, another lysate sample is pre-incubated with Alpelisib before being added to the affinity beads.
- Elution and Digestion: The proteins bound to the beads are eluted and digested into peptides.
- Mass Spectrometry: The peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.
- Data Analysis: By comparing the protein profiles from the samples with and without Alpelisib
 pre-incubation, proteins that are displaced by Alpelisib can be identified as potential offtargets.

Signaling Pathways and Off-Target Considerations

The primary on-target effect of **Alpelisib** is the inhibition of the PI3K/AKT/mTOR signaling pathway. However, off-target interactions, even if weak, could potentially modulate other signaling cascades.

PI3K/AKT/mTOR Signaling Pathway





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Caption: The PI3K/AKT/mTOR signaling pathway inhibited by Alpelisib.



While comprehensive proteomic studies specifically on **Alpelisib**'s off-targets are not widely published, the KINOMEscan data suggests that at high concentrations, **Alpelisib** may interact with other PI3K-related kinases (e.g., mTOR, other PI3K classes) and potentially DNA damage response kinases like ATM, ATR, and DNAPK. However, the significantly higher concentrations required for these interactions make their physiological relevance in a preclinical setting questionable and warrant further investigation.

Conclusion

In preclinical models, **Alpelisib** demonstrates a high degree of selectivity for its intended target, PI3K α , over other PI3K isoforms and a broad range of other kinases. While some potential off-target interactions can be observed in high-throughput screening assays at high concentrations, these are generally orders of magnitude weaker than its on-target activity. The primary "off-target" toxicities observed in clinical settings, such as hyperglycemia, are often mechanism-based on-target effects due to the role of PI3K α in insulin signaling. A thorough understanding of the methodologies used to assess selectivity and potential off-target binding is essential for the continued development and safe application of targeted therapies like **Alpelisib**. Further unbiased proteomic studies could provide a more complete picture of the off-target landscape of **Alpelisib**.

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